molecular formula C14H17N3O B14381394 3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide CAS No. 88107-42-0

3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide

Cat. No.: B14381394
CAS No.: 88107-42-0
M. Wt: 243.30 g/mol
InChI Key: JVJCFLFWZOPTPS-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide is an organic compound with a complex structure that includes a benzyl group, a cyano group, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzylamine Derivative: Benzylamine is reacted with methyl iodide to form N-methylbenzylamine.

    Addition of the Cyano Group: The N-methylbenzylamine is then reacted with acrylonitrile to introduce the cyano group.

    Formation of the Enamide: The resulting intermediate is further reacted with ethyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The benzyl group allows for hydrophobic interactions with target proteins, while the cyano group can participate in hydrogen bonding. The enamide moiety may facilitate covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methylamine: Similar structure but lacks the cyano and enamide groups.

    N-Ethyl-N-methylbenzylamine: Similar structure but lacks the cyano group.

    2-Cyano-N-ethylprop-2-enamide: Similar structure but lacks the benzyl group.

Uniqueness

3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl, cyano, and enamide groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

88107-42-0

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide

InChI

InChI=1S/C14H17N3O/c1-3-16-14(18)13(9-15)11-17(2)10-12-7-5-4-6-8-12/h4-8,11H,3,10H2,1-2H3,(H,16,18)

InChI Key

JVJCFLFWZOPTPS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(=CN(C)CC1=CC=CC=C1)C#N

Origin of Product

United States

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